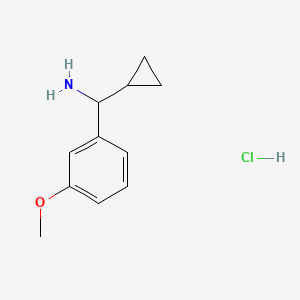![molecular formula C26H30N2O6 B15285541 (4S)-3-[(2S)-2-(Fmoc-amino)-3-methylbutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic Acid](/img/structure/B15285541.png)
(4S)-3-[(2S)-2-(Fmoc-amino)-3-methylbutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Val-Ser(Psi(Me,Me)pro)-OH is a synthetic peptide derivative used in various scientific research fields. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, valine (Val), serine (Ser), and a pseudo-proline (Psi(Me,Me)pro) residue. This unique structure makes it valuable in peptide synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Val-Ser(Psi(Me,Me)pro)-OH typically involves the following steps:
Fmoc Protection: The amino group of valine is protected using the Fmoc group.
Coupling Reaction: The protected valine is coupled with serine using a coupling reagent such as HBTU or DIC.
Pseudo-Proline Formation: The serine residue is converted into a pseudo-proline by reacting with a suitable reagent like acetone.
Deprotection: The final compound is obtained by deprotecting the Fmoc group using a base like piperidine.
Industrial Production Methods
Industrial production of Fmoc-Val-Ser(Psi(Me,Me)pro)-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput techniques are often employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Val-Ser(Psi(Me,Me)pro)-OH undergoes various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the pseudo-proline residue.
Substitution: The Fmoc group can be substituted with other protecting groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Bases like piperidine or DBU for Fmoc deprotection.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced pseudo-proline derivatives.
Substitution: Formation of deprotected or differently protected peptides.
Applications De Recherche Scientifique
Chemistry
Fmoc-Val-Ser(Psi(Me,Me)pro)-OH is widely used in peptide synthesis as a building block. Its unique structure facilitates the formation of cyclic peptides and enhances peptide stability.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a model peptide in various biochemical assays.
Medicine
Fmoc-Val-Ser(Psi(Me,Me)pro)-OH is explored for its potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry
In the industrial sector, this compound is used in the development of novel materials and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of Fmoc-Val-Ser(Psi(Me,Me)pro)-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The pseudo-proline residue induces conformational changes in the peptide, enhancing its stability and binding affinity. The Fmoc group protects the amino group during synthesis, allowing for selective reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Val-Ser-OH: Lacks the pseudo-proline residue, making it less stable.
Fmoc-Val-Ser(Psi(Me,Me)pro)-OMe: Contains a methoxy group instead of a hydroxyl group.
Fmoc-Val-Ser(Psi(Me,Me)pro)-OBzl: Contains a benzyl group instead of a hydroxyl group.
Uniqueness
Fmoc-Val-Ser(Psi(Me,Me)pro)-OH is unique due to the presence of the pseudo-proline residue, which enhances its stability and conformational flexibility. This makes it a valuable tool in peptide synthesis and research.
Propriétés
Formule moléculaire |
C26H30N2O6 |
|---|---|
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C26H30N2O6/c1-15(2)22(23(29)28-21(24(30)31)14-34-26(28,3)4)27-25(32)33-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-22H,13-14H2,1-4H3,(H,27,32)(H,30,31) |
Clé InChI |
KLYUTTJBDDHKOC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


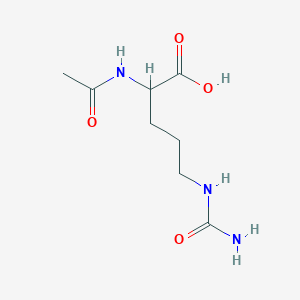
![2-[3-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B15285464.png)
![Manganese;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene](/img/structure/B15285465.png)

![5-Amino-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-oxopentanoic acid](/img/structure/B15285480.png)

![2-[[2-[(2-acetamido-4-methylpentanoyl)amino]acetyl]amino]-N-(4-methyl-2-oxochromen-7-yl)-6-[(2,2,2-trifluoroacetyl)amino]hexanamide](/img/structure/B15285498.png)
![[1-[[4-[[3-(Benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B15285500.png)
![[3-Octadec-9-enoyloxy-2,2-bis(octadec-9-enoyloxymethyl)propyl] octadec-9-enoate](/img/structure/B15285503.png)
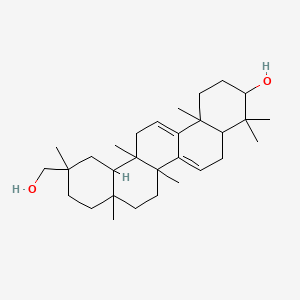
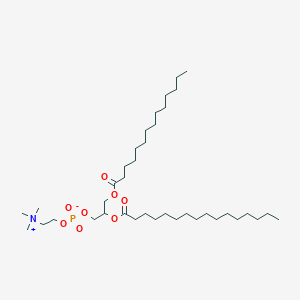
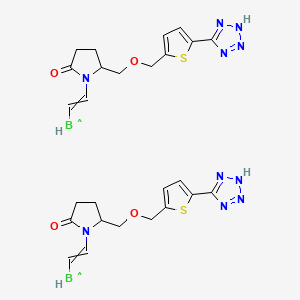
![6-(1,2-Dihydroxy-2-methylpropyl)-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one](/img/structure/B15285551.png)
